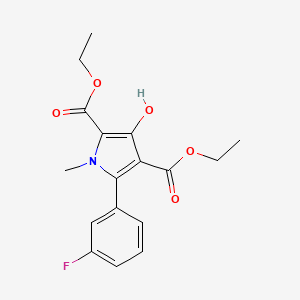
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
説明
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18FNO5 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3-fluorophenyl group and two carboxylate ester functionalities. Its molecular formula is with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.
Biological Activities
This compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Potential : Similar pyrrole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties.
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds highlights the potential of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H17NO4 | Anticancer, Anti-inflammatory |
| This compound | C17H19FNO4 | Antimicrobial |
| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H16BrNO4 | Anticancer |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the Pyrrole Ring : Utilizing appropriate precursors to construct the pyrrole framework.
- Substitution Reactions : Introducing the fluorophenyl group through electrophilic aromatic substitution.
- Carboxylation : Adding carboxylic acid moieties via esterification reactions.
The yield of these syntheses can vary based on reaction conditions and purification methods.
Case Studies and Research Findings
Several studies have focused on the biological activity of related pyrrole derivatives. For instance:
- A study published in Medicinal Chemistry evaluated the antimicrobial properties of various pyrrole derivatives, noting that compounds with fluorinated groups exhibited enhanced activity against resistant bacterial strains.
- Another investigation in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar structures, suggesting that modifications to the pyrrole core could lead to potent anticancer agents.
特性
IUPAC Name |
diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJPJBASQJAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















